molecular formula C10H7F2NO3 B3025423 5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid CAS No. 1018170-52-9

5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No. B3025423
CAS RN: 1018170-52-9
M. Wt: 227.16 g/mol
InChI Key: WIFXKNNOSGOZBW-UHFFFAOYSA-N
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Description

3,4-Difluorophenylboronic acid is a compound that has been used as a reactant in the preparation of various organic compounds . It has a molecular formula of CHBFO and an average mass of 157.911 Da .


Synthesis Analysis

The synthesis of compounds similar to the one you’re interested in often involves reactions like the Suzuki cross-coupling reaction . Another synthetic path involves the reaction of 3,4-difluorobenzaldehyde with a mixture of methyltriphenylphosphonium .


Molecular Structure Analysis

The molecular structure of 3,4-Difluorophenylboronic acid consists of a phenyl ring with two fluorine atoms and a boronic acid group .


Chemical Reactions Analysis

3,4-Difluorophenylboronic acid can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

3,4-Difluorophenylacetic acid has a melting point of 46-50 °C (lit.) and a boiling point of 219°C (rough estimate). It has a density of 1.3010 (estimate) and a molecular weight of 172.13 .

Scientific Research Applications

Chemical Transformations and Synthesis

5-Arylisoxazole-3-carboxylic acids, which include 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid derivatives, have been studied for their potential in various chemical transformations. For instance, these compounds can be converted into 5-arylisoxazole-3-hydroxamic acids, which then undergo rearrangement to form 3,4-substituted 1,2,5-oxadiazoles. Such transformations are significant in the synthesis of novel heterocyclic compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Pharmacological Research

Compounds like 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid have been investigated for their pharmacological properties, such as their potential as analgesic-antiinflammatory agents. For example, diflunisal, a related compound, has shown significant efficacy and safety in this regard, highlighting the potential therapeutic applications of these chemicals (Hannah, Ruyle, Jones, Matzuk, Kelly, Witzel, Holtz, Houser, Shen, & Sarett, 1978).

Material Science

In the field of material science, derivatives of 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid have been used in the synthesis of novel copolymers. These copolymers, which incorporate the isoxazoline ring, display unique properties such as low glass temperature and no mesomorphic properties despite birefringence behavior (Passo, Merlo, Eccher, Bechtold, & Kelly, 2012).

Neuropharmacology

In neuropharmacology, enantiopure derivatives of dihydroisoxazole, including compounds structurally similar to 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, have been studied for their activity on NMDA receptors. These studies provide insight into the potential therapeutic applications of these compounds in neurological conditions (Meneghetti, Roda, Ragone, & Artali, 2006).

Safety and Hazards

3,4-Difluorophenyl isocyanate, a compound with a similar structure, is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-3,9H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFXKNNOSGOZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
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5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 3
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 4
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 5
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5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Reactant of Route 6
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5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid

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